molecular formula C10H5F4NO4S B8547192 2-(4-Fluorophenyl)oxazol-4-yl trifluoromethanesulfonate

2-(4-Fluorophenyl)oxazol-4-yl trifluoromethanesulfonate

Cat. No. B8547192
M. Wt: 311.21 g/mol
InChI Key: RSEUBVAGOIWMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073879B2

Procedure details

To a solution of 2-(4-fluorophenyl)-1,3-oxazol-4-yl trifluoromethanesulfonate (30 g, 96 mmol, WO2010/017079A1) in DMF (200 ml) was added methanol (78 ml, 1928 mmol) followed by palladium (II) acetate (2.164 g, 9.64 mmol) and dppp (3.98 g, 9.64 mmol). Triethylamine (26.9 ml, 193 mmol) was added and the reaction mixture was purged with CO for 3 minutes, placed under balloon pressure of CO, stirred at 65° C. for 2 h, allowed to cool to room temperature and poured onto ice water. The reaction mixture was extracted with DCM, dried over Na2SO4, filtered, concentrated and purified by flash chromatography (silica, 10-50% EtOAc/heptanes) to provide methyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (7.4 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Three
Quantity
2.164 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[N:8]=[C:9]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[O:10][CH:11]=1)(=O)=O.[CH3:21][OH:22].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(N(CC)CC)C.CN([CH:62]=[O:63])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:18][C:15]1[CH:16]=[CH:17][C:12]([C:9]2[O:10][CH:11]=[C:7]([C:21]([O:63][CH3:62])=[O:22])[N:8]=2)=[CH:13][CH:14]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1N=C(OC1)C1=CC=C(C=C1)F)(F)F
Name
Quantity
78 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.98 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Step Three
Name
Quantity
26.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.164 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purged with CO for 3 minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 10-50% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.